molecular formula C27H16ClF3N2O3 B11087427 2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide

2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide

Cat. No.: B11087427
M. Wt: 508.9 g/mol
InChI Key: JTYZFIOYWYLTQZ-UHFFFAOYSA-N
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Description

2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a furan ring, and various substituents including a chlorophenyl and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the furan ring, and the attachment of the substituents. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chlorophenyl and trifluoromethoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline core may yield tetrahydroquinoline derivatives.

Scientific Research Applications

2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.

    Biological Research: It may be used as a probe or tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core, furan ring, and specific substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H16ClF3N2O3

Molecular Weight

508.9 g/mol

IUPAC Name

2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C27H16ClF3N2O3/c28-21-7-3-1-6-19(21)24-13-14-25(35-24)23-15-20(18-5-2-4-8-22(18)33-23)26(34)32-16-9-11-17(12-10-16)36-27(29,30)31/h1-15H,(H,32,34)

InChI Key

JTYZFIOYWYLTQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)NC5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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